Flutolanil

Description

Properties

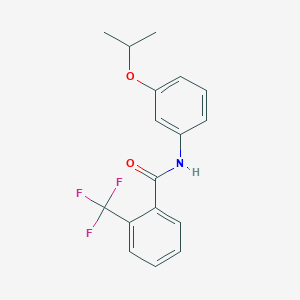

IUPAC Name |

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCGDEVVHUXTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024109 | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none) | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cu cm at 20 °C, 1.3 g/cm³ | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline solid, Colorless crystals | |

CAS No. |

66332-96-5 | |

| Record name | Flutolanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutolanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTOLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USL6Y9JZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

108 °C, 100-107 °C | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Flutolanil's Mechanism of Action in Basidiomycetes Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutolanil is a systemic fungicide renowned for its targeted efficacy against a range of diseases caused by Basidiomycetes fungi. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. This targeted inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to cessation of growth and death. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Mitochondrial Respiration

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1] Its molecular target is Complex II of the mitochondrial respiratory chain, a key enzymatic complex that links the tricarboxylic acid (TCA) cycle with the electron transport chain.

The primary function of succinate dehydrogenase is to catalyze the oxidation of succinate to fumarate. The electrons generated in this reaction are then transferred to ubiquinone (Coenzyme Q), which shuttles them to Complex III. By binding to a subunit of the SDH complex, this compound competitively inhibits this crucial step. This blockage of the electron flow has two major consequences for the fungal cell:

-

Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis via oxidative phosphorylation. By inhibiting Complex II, this compound significantly reduces the cell's ability to produce ATP, the main energy currency.

-

Inhibition of the TCA Cycle: The accumulation of succinate due to SDH inhibition can lead to feedback inhibition of the TCA cycle, further disrupting cellular metabolism and the production of essential precursors for biosynthesis.

This targeted action on a fundamental cellular process explains the potent fungicidal activity of this compound against susceptible Basidiomycetes.

Data Presentation: Quantitative Inhibition Data

The efficacy of this compound varies among different species and even isolates of Basidiomycetes fungi. The following tables summarize key quantitative data on the inhibitory activity of this compound.

| Fungus Species | Isolate(s) | Parameter | Value (µg/mL) | Reference(s) |

| Rhizoctonia solani | 112 isolates from Jiangsu, China | Mean EC50 | 0.0736 ± 0.0331 | [2] |

| Rhizoctonia solani | 221 isolates | Mean EC50 | 0.1727 ± 0.0074 | [2] |

| Rhizoctonia solani | 241 field isolates | IC50 Range | 0.05 - 0.5 | [3] |

| Rhizoctonia solani | Not specified | MIC | 2 | [1] |

| Puccinia hemerocallidis | 35 isolates | EC50 Range | Not specified, but greatest variation observed | [4] |

| Moniliophthora perniciosa | 76 isolates | Concentration for 100% mycelial growth inhibition | 1 | [5] |

Table 1: In Vitro Mycelial Growth Inhibition of this compound against various Basidiomycetes.

| Fungus Species | Parameter | Value (µg/mL) | Reference(s) |

| Rhizoctonia solani | MIC for inhibition of infection cushion formation | 1 | [1] |

| Rhizoctonia solani | EC90 for inhibition of sclerotium germination | 2 | [1] |

| Rhizoctonia solani | MIC for inhibition of sclerotium formation | 50 | [1] |

Table 2: Inhibitory Concentrations of this compound on Different Developmental Stages of Rhizoctonia solani.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits the vegetative growth of the fungus.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes (90 mm)

-

This compound stock solution (e.g., in DMSO or acetone)

-

Fungal culture of the target Basidiomycete

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent used for the stock solution at the same concentration as in the highest this compound treatment.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Isolation of Fungal Mitochondria

This protocol describes the isolation of functional mitochondria from fungal mycelium for subsequent enzyme assays.

Materials:

-

Fungal mycelium grown in liquid culture

-

Mitochondria Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

-

Sterile, pre-chilled mortar and pestle

-

Sterile sand or glass beads

-

Cheesecloth

-

Refrigerated centrifuge

-

Dounce homogenizer

Procedure:

-

Harvest fungal mycelium from a liquid culture by filtration through cheesecloth and wash with sterile distilled water.

-

Blot the mycelium dry and weigh it.

-

Pre-chill a mortar and pestle with liquid nitrogen.

-

Add the mycelium and an equal amount of sterile sand or glass beads to the mortar.

-

Add a small amount of liquid nitrogen and grind the mycelium to a fine powder.

-

Resuspend the powdered mycelium in ice-cold MIB (approximately 5 mL per gram of mycelium).

-

Transfer the homogenate to a pre-chilled centrifuge tube.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Carefully transfer the supernatant to a new pre-chilled centrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB without BSA. A Dounce homogenizer can be used for gentle resuspension.

-

Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of the SDH enzyme in isolated mitochondria.

Materials:

-

Isolated mitochondrial suspension

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)

-

Substrate: 20 mM succinate

-

Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCPIP)

-

Electron Mediator: 2 mM phenazine methosulfate (PMS)

-

Inhibitor: this compound solutions at various concentrations

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the Assay Buffer, DCPIP, and PMS.

-

Add the isolated mitochondrial suspension to the cuvette.

-

To test the inhibitory effect of this compound, pre-incubate the mitochondrial suspension with the desired concentration of this compound for a few minutes before adding the substrate.

-

Initiate the reaction by adding the succinate substrate.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the reduction of DCPIP.

-

The rate of the reaction is proportional to the SDH activity. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations and calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Experimental Workflow: Mycelial Growth Inhibition Assay

Caption: Workflow for determining the EC50 of this compound using a mycelial growth inhibition assay.

Logical Relationship: Development of this compound Resistance

Caption: The logical progression leading to the development of this compound resistance in Basidiomycetes.

References

- 1. nichino.co.jp [nichino.co.jp]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. caymanchem.com [caymanchem.com]

- 4. Stable and transient transformation, and a promoter assay in the selective lignin-degrading fungus, Ceriporiopsis subvermispora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibición y estimulación del crecimiento micelial de Moniliophthora roreri por this compound en poblaciones de Ecuador [redalyc.org]

Flutolanil: A Technical Guide to a Systemic Fungicide

Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals. It is primarily used to control diseases caused by Basidiomycete fungi, particularly Rhizoctonia solani, in a variety of crops including rice, potatoes, turf, and vegetables. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, mechanism of action, toxicological profile, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Identifiers and Properties

This compound is characterized by the following chemical identifiers and physical properties.

| Identifier/Property | Value |

| CAS Number | 66332-96-5[1] |

| IUPAC Name | N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide[1] |

| Molecular Formula | C₁₇H₁₆F₃NO₂[1] |

| Molecular Weight | 323.31 g/mol [1] |

| InChI | InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)[1] |

| InChIKey | PTCGDEVVHUXTMP-UHFFFAOYSA-N[1] |

| SMILES | CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F[1] |

| Synonyms | Moncut, Prostar, Folistar, NNF-136, α,α,α-trifluoro-3'-isopropoxy-o-toluanilide[1] |

Mechanism of Action

This compound's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[2] It specifically targets Complex II of the mitochondrial electron transport chain in fungi. By binding to this complex, this compound blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of the electron transport chain inhibits ATP synthesis, leading to the cessation of fungal growth and eventual cell death.[2]

Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

Toxicological Data

This compound exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

| Parameter | Species | Value |

| Acute Oral LD₅₀ | Rat (male, female) | >10,000 mg/kg[2] |

| Acute Dermal LD₅₀ | Rat (male, female) | >5,000 mg/kg[2] |

| Acute Inhalation LC₅₀ | Rat | Data not readily available |

| Eye Irritation | Rabbit | Not an irritant to slightly irritant[2] |

| Skin Irritation | Rabbit | Not an irritant[2] |

| Dermal Sensitization | Guinea pig | Negative[2] |

Ecotoxicological Data

The following table summarizes key ecotoxicological data for this compound.

| Parameter | Species | Value |

| LC₅₀ (96 hr) | Carp | 3.21 mg/L[2] |

| EC₅₀ (48 hr) | Daphnia magna | >6.8 mg/L[2] |

Efficacy Data

This compound is highly effective against various strains of Rhizoctonia solani. The following table presents efficacy data.

| Pathogen | Parameter | Value |

| Rhizoctonia solani | EC₅₀ (mycelial growth) | 0.0736 ± 0.0331 µg/mL[3] |

| Rhizoctonia solani | MIC (mycelial growth) | 2 µg/mL[2] |

| Rhizoctonia solani | MIC (sclerotium germination) | 2 µg/mL[2] |

| Rhizoctonia solani | MIC (infection cushion formation) | 1 µg/mL[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline. While the specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

3-Isopropoxyaniline

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol details the determination of the effective concentration (EC₅₀) of this compound against Rhizoctonia solani using the poisoned food technique.[2][4][5]

Materials:

-

Pure culture of Rhizoctonia solani

-

Potato Dextrose Agar (PDA)

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to 25-28 °C

-

Micropipettes and sterile tips

-

Laminar flow hood

Procedure:

-

Preparation of Fungal Inoculum: Culture Rhizoctonia solani on PDA plates for 3-5 days at 25-28 °C until the mycelium covers the plate.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Preparation of Poisoned Media: Autoclave PDA and allow it to cool to 45-50 °C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare a control set of PDA plates containing the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

-

Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

-

Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the leading edge of the actively growing R. solani culture. Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

-

Incubation: Seal the plates with parafilm and incubate them at 25-28 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where:

-

C = Average diameter of the fungal colony in the control plates.

-

T = Average diameter of the fungal colony in the treated plates.

-

-

-

Determination of EC₅₀: Use probit analysis or other suitable statistical software to determine the EC₅₀ value, which is the concentration of this compound that inhibits 50% of the mycelial growth.

Caption: Workflow for determining the antifungal susceptibility of this compound.

References

Flutolanil Solubility: A Technical Guide for Laboratory Professionals

An In-depth Guide to the Solubility of Flutolanil in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CAS No. 66332-96-5) is a systemic benzanilide fungicide widely utilized for its efficacy against a range of pathogens, particularly those caused by Rhizoctonia species. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting fungal cellular respiration and energy production.[1][2][3] For researchers working on novel formulations, conducting toxicological studies, or investigating its biochemical mechanisms, a thorough understanding of this compound's solubility in various laboratory solvents is paramount. This technical guide provides a consolidated overview of its solubility profile, detailed experimental protocols for solubility determination, and a visualization of its molecular mode of action.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for preparing stock solutions and designing experiments. While sparingly soluble in aqueous solutions, it demonstrates much higher solubility in several organic solvents. The data compiled from various technical sources is summarized below.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 8.01 mg/L | 20 | Low aqueous solubility.[3] |

| Acetone | ~606 g/L | 20 | High solubility. Note: A conflicting value of 0.6062 mg/L has been reported, which is likely erroneous.[4] |

| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | Not Specified | Very high solubility, may require sonication.[2][5][6] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | High solubility.[5][6] |

| Ethanol | ~10 mg/mL | Not Specified | Moderate solubility.[5][6] |

| Methanol | Slightly Soluble | Not Specified | A standard solution of 100 µg/mL has been noted, confirming solubility to at least this level.[7] |

| Chloroform | Slightly Soluble | Not Specified | Qualitative data indicates some degree of solubility.[7] |

| Dichloromethane | 0.3776 mg/L | 20 | Reported value is unexpectedly low and should be treated with caution.[1] |

| Ethyl Acetate | 0.3647 mg/L | 20 | Reported value is unexpectedly low and should be treated with caution.[1] |

| n-Hexane | 0.000395 mg/L | 20 | Very low solubility, effectively insoluble.[1] |

| Toluene | 0.0354 mg/L | 20 | Very low solubility.[1] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Not Specified | Solubility in a mixed aqueous buffer system.[5][6] |

Experimental Protocol: Solubility Determination (Flask Method)

For determining the solubility of compounds like this compound, which exhibit moderate to high solubility in organic solvents, the "Flask Method" is a reliable and widely accepted technique. This protocol outlines the necessary steps to ascertain the saturation concentration of this compound in a given solvent at a controlled temperature.

1. Materials and Equipment:

-

This compound (crystalline solid, ≥98% purity)

-

Solvent of choice (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

-

Centrifuge capable of holding the flasks or centrifuge tubes

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation: Set the orbital shaker or water bath to the desired constant temperature (e.g., 20°C). Allow it to equilibrate.

-

Addition of Solute and Solvent: Add an excess amount of crystalline this compound to a flask. The excess is crucial to ensure that a saturated solution is achieved. Record the approximate mass added.

-

Equilibration: Add a known volume of the selected solvent to the flask. Securely stopper the flask to prevent solvent evaporation.

-

Agitation: Place the flask in the temperature-controlled shaker and agitate at a constant speed. The agitation time required to reach equilibrium can vary; 24 to 48 hours is typical. Preliminary tests may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flask to rest in the temperature-controlled environment for several hours to let undissolved solid settle. For finer suspensions, centrifuge the solution at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets Complex II of the mitochondrial electron transport chain, a critical enzyme that functions in both the citric acid cycle and cellular respiration. By binding to Complex II, this compound blocks the oxidation of succinate to fumarate, thereby halting the transfer of electrons to ubiquinone. This disruption effectively shuts down ATP production, leading to the death of the fungal cell.

References

- 1. This compound | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nichino.co.jp [nichino.co.jp]

- 4. This compound (Ref: NNF 136) [sitem.herts.ac.uk]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | CAS 66332-96-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. This compound CAS#: 66332-96-5 [m.chemicalbook.com]

The Ascent of a Systemic Fungicide: A Technical Guide to the Discovery and Development of Flutolanil

An In-depth Exploration for Researchers, Scientists, and Agrochemical Professionals

Introduction

Flutolanil, a systemic fungicide belonging to the benzanilide chemical class, has carved a significant niche in the control of diseases caused by Rhizoctonia solani and other basidiomycete fungi.[1] Its development marked a notable advancement in the management of critical diseases in crops such as rice, potatoes, and peanuts. This technical guide delves into the discovery and development history of this compound, its biochemical mode of action, and the experimental methodologies that underpinned its journey from laboratory synthesis to commercial application.

Discovery and Development Timeline

This compound was discovered and developed by the Japanese company Nihon Nohyaku Co., Ltd.[2] It was first launched in 1986.[3] The development of this compound was driven by the need for a highly effective and systemic fungicide to combat rice sheath blight, a devastating disease caused by Rhizoctonia solani. The research focused on benzanilide derivatives due to their known fungicidal potential.[2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The core of its structure is formed through the formal condensation of the carboxyl group of 2-(trifluoromethyl)benzoic acid with the amino group of 3-(isopropoxy)aniline.[4] A common synthetic route involves the reaction of 3-isopropoxyaniline with 2-trifluoromethylbenzoyl chloride.[5]

dot

Caption: General synthesis pathway of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.[7]

By binding to the quinone-binding site of the SDH complex, this compound disrupts the electron flow, thereby inhibiting cellular respiration and leading to a depletion of ATP, the primary energy currency of the cell.[8] This ultimately results in the cessation of fungal growth and development.[6] The high selectivity of this compound towards basidiomycete fungi is attributed to differences in the enzyme's susceptibility compared to other fungal classes and mammals, contributing to its favorable toxicological profile.[6]

dot

Caption: this compound's inhibition of the mitochondrial electron transport chain.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in numerous laboratory and field studies. Key quantitative data are summarized below.

Table 1: In Vitro Efficacy of this compound (EC50 values)

| Pathogen | Crop | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | Rice | 0.0736 ± 0.0331 | [9] |

| Rhizoctonia spp. | Sugar Beet | 0.1727 ± 0.0074 | [10] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen in vitro.

Table 2: Field Trial Efficacy of this compound

| Crop | Disease | Application Rate (a.i.) | Control Efficacy (%) | Reference |

| Rice | Sheath Blight | 150 g/ha | 63.7 - 88.9 | [9] |

| Rice | Sheath Blight | 300 g/ha | 83.9 - 96.5 | [9] |

| Potato | Black Scurf | Seed Treatment | 88 | [3] |

| Peanut | White Mold | Not specified | Significant reduction | [11] |

Experimental Protocols

The evaluation of this compound's efficacy and mode of action relied on standardized and robust experimental protocols.

In Vitro Bioassay: Poisoned Food Technique

This method is commonly used to determine the intrinsic fungitoxicity of a compound against a target pathogen.

Objective: To determine the EC50 value of this compound against Rhizoctonia solani.

Methodology:

-

Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO).

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (around 45-50°C), appropriate volumes of the this compound stock solution are added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set with only the solvent is also prepared.

-

Plating: The amended and control media are poured into sterile Petri dishes.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a R. solani culture is placed in the center of each plate.

-

Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

-

Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[12]

dot

References

- 1. Summary of Toxicity Studies with Flutianil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Systemic Fungicide, this compound [jstage.jst.go.jp]

- 3. Potato growers have another tool for tackling black scurf - Farmers Weekly [fwi.co.uk]

- 4. This compound | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: NNF 136) [sitem.herts.ac.uk]

- 6. ppqs.gov.in [ppqs.gov.in]

- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebiochemical.com [ebiochemical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. site.extension.uga.edu [site.extension.uga.edu]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Biochemical Impact of Flutolanil on Fungal Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the benzanilide chemical class, widely recognized for its efficacy against a range of fungal pathogens, particularly those within the Basidiomycetes class, such as Rhizoctonia solani.[1][2][3] Its mode of action is highly specific, targeting a critical enzyme in the fungal mitochondrial respiratory chain. This technical guide provides an in-depth exploration of the biochemical impact of this compound on fungal respiration, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary biochemical target of this compound is the enzyme succinate dehydrogenase (SDH) , also known as Complex II , a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][3][4][5][6] this compound acts as a potent succinate dehydrogenase inhibitor (SDHI) .[5][6]

Specifically, this compound binds to the ubiquinone-binding site (Q-site) of Complex II, competitively inhibiting the reduction of ubiquinone to ubiquinol.[3][7] This blockage disrupts the flow of electrons from succinate to the remainder of the electron transport chain (Complex III, Cytochrome c, and Complex IV). The consequences of this inhibition are twofold:

-

Inhibition of Respiration: The disruption of the ETC leads to a significant reduction in mycelial oxygen consumption.[1][2][3][4][6]

-

Depletion of Cellular Energy: By halting the electron flow at Complex II, this compound effectively curtails the process of oxidative phosphorylation, leading to a decrease in ATP synthesis.

This targeted action provides this compound with a high degree of selectivity. The structural differences in the SDH enzyme complex between fungi and mammals are significant enough that this compound exhibits low mammalian toxicity while maintaining high antifungal activity.[1][2]

Quantitative Data: Inhibitory Effects of this compound

The efficacy of this compound as a respiratory inhibitor has been quantified in various studies. The following tables summarize key data on its inhibitory concentrations against fungal mycelial growth and the succinate dehydrogenase enzyme.

Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani by this compound

| Fungal Isolate(s) | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| R. solani from rice | 112 | 0.0736 ± 0.0331 | Not Specified | [4] |

| R. solani from sugar beet | 221 | 0.1727 ± 0.0074 | Not Specified | [2][4] |

| R. solani | Not Specified | Not Specified | 0.05 - 0.5 | [2] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal population.

Table 2: Inhibition of Succinate Dehydrogenase (Complex II) by this compound

| Organism | Enzyme | IC50 (µM) | Reference |

| Ascaris suum | Complex II (QFR) | 0.058 | [8] |

| Porcine | Complex II (SQR) | 45.9 | [8] |

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. QFR refers to quinol-fumarate reductase activity, and SQR refers to succinate-quinone reductase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical impact of this compound.

Mitochondrial Isolation from Fungal Mycelia

This protocol is a generalized procedure for isolating mitochondria from fungal cells, which can then be used for enzymatic assays.

Materials:

-

Fungal mycelia

-

Isolation Buffer (e.g., 0.3 M mannitol, 5 mM TES, 1 mM EGTA, pH 7.2)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Phosphate-buffered saline (PBS)

Procedure:

-

Harvest fungal mycelia by filtration or centrifugation.

-

Wash the mycelial pellet twice with ice-cold PBS.

-

Resuspend the pellet in 5 volumes of ice-cold Isolation Buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 5 strokes with a loose pestle followed by 10-15 strokes with a tight pestle).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the 14,000 x g centrifugation step.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria or cell homogenate

-

SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Substrate: Sodium succinate (e.g., 15 mM)

-

Electron Acceptor: 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCIP)

-

Reaction stopping solution (e.g., glacial acetic acid)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing SDH Assay Buffer, sodium succinate, and the electron acceptor (INT or DCIP).

-

Initiate the reaction by adding the mitochondrial sample to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

For endpoint assays using INT, stop the reaction by adding a stopping solution like glacial acetic acid. The resulting formazan product can be extracted with a solvent (e.g., toluene) and its absorbance measured (e.g., at 495 nm).

-

For kinetic assays using DCIP, continuously monitor the decrease in absorbance of DCIP at 600 nm.

-

Calculate SDH activity based on the rate of change in absorbance, using a standard curve for the reduced electron acceptor.

Measurement of Mycelial Oxygen Consumption

This method determines the effect of this compound on the overall respiratory rate of fungal mycelia.

Materials:

-

Fungal mycelia

-

Liquid growth medium

-

This compound stock solution

-

Oxygen sensor (e.g., Clark-type electrode or fluorescence-based sensor)

-

Sealed respiration chamber

Procedure:

-

Grow fungal mycelia in liquid culture to the desired growth phase.

-

Harvest and wash the mycelia, then resuspend in fresh, aerated growth medium to a known density.

-

Transfer the mycelial suspension to a sealed respiration chamber equipped with an oxygen sensor.

-

Allow the system to equilibrate and record the basal rate of oxygen consumption.

-

Introduce a known concentration of this compound (or a solvent control) into the chamber.

-

Continuously monitor the oxygen concentration over time to determine the new rate of oxygen consumption.

-

Calculate the percentage inhibition of respiration caused by this compound.

Visualizations: Pathways and Relationships

Biochemical Pathway of this compound Action

Caption: this compound inhibits Complex II of the electron transport chain, blocking the oxidation of succinate and disrupting ATP synthesis.

Logical Workflow: Development of this compound Resistance

Caption: A logical diagram illustrating the development of fungal resistance to this compound through genetic mutation.

Conclusion

This compound's targeted inhibition of succinate dehydrogenase makes it a highly effective and selective fungicide. Its biochemical impact is centered on the disruption of the fungal mitochondrial electron transport chain, leading to the cessation of respiration and a critical depletion of cellular energy. Understanding the precise mechanism of action, the quantitative parameters of its inhibitory effects, and the potential for resistance development is crucial for its effective use in agricultural settings and for the development of new antifungal agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other respiratory inhibitors.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nichino.co.jp [nichino.co.jp]

- 7. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insights into the Molecular Design of this compound Derivatives Targeted for Fumarate Respiration of Parasite Mitochondria [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Flutolanil Residues in Agricultural Produce Using a QuEChERS-Based LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutolanil is a systemic benzanilide fungicide used globally to control plant diseases on a variety of crops. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety.[1][2] Consequently, there is a critical need for sensitive, reliable, and efficient analytical methods to monitor this compound residues in diverse food matrices. This application note details a robust method for the quantification of this compound in agricultural produce using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which simplifies the extraction process, minimizes solvent usage, and ensures high analyte recovery.[3][4]

Principle

The method involves an initial extraction of this compound from the homogenized sample matrix into an organic solvent (acetonitrile), facilitated by the addition of salts to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed to remove interfering matrix components such as pigments, lipids, and organic acids.[3] The purified extract is then analyzed by LC-MS/MS. The liquid chromatograph separates this compound from remaining matrix components before it enters the mass spectrometer. The tandem quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the unambiguous identification and precise quantification of the target analyte.[5]

Experimental Protocol

1. Reagents and Materials

-

Solvents: LC-MS/MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

Standards: this compound analytical standard (Purity >98%).

-

QuEChERS Extraction Kits: 50 mL centrifuge tubes containing pre-weighed MgSO₄ and NaCl.

-

d-SPE Cleanup Kits: 2 mL or 15 mL centrifuge tubes containing pre-weighed anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent.

-

Syringe Filters: 0.22 µm, preferably PTFE.

-

LC Vials: Amber glass or polypropylene autosampler vials with caps.

2. Standard Solution Preparation

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock standard with acetonitrile.

-

Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extract (obtained by performing the full extraction and cleanup procedure on a sample known to be free of this compound). The final concentrations should bracket the expected residue levels and the limit of quantification.

3. Sample Preparation (QuEChERS Protocol)

The following protocol is based on the widely used AOAC and EN QuEChERS methods.[3]

-

Step 1: Homogenization & Weighing: Homogenize the agricultural produce sample (e.g., tomato, soil) until a uniform consistency is achieved. Weigh 10 g (±0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, use 2 g of sample and add 8-10 mL of water, allowing it to rehydrate for 15-20 minutes before extraction.[2][6]

-

Step 2: Extraction: Add 10 mL of acetonitrile to the 50 mL tube. If an internal standard is used, it should be added at this stage. Cap the tube and shake vigorously for 1 minute.[3][7]

-

Step 3: Salting Out: Add the QuEChERS extraction salts (typically 4 g MgSO₄ and 1 g NaCl).[3][8] Immediately cap the tube securely and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.

-

Step 4: Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound), a lower water layer, and a solid pellet of sample matrix.[9]

-

Step 5: Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing anhydrous MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg).

-

Step 6: Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds, then centrifuge for 5 minutes at ≥3000 rpm.

-

Step 7: Final Extract Preparation: Carefully transfer the cleaned supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

The following parameters serve as a guideline and may require optimization for different instrument models.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50-100 mm, <2 µm particle size)[6][10] |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate[1][6] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[1][6] |

| Flow Rate | 0.2 - 0.4 mL/min[1][10] |

| Gradient | Typical start at 5-10% B, ramp to 95-100% B over several minutes, hold, and re-equilibrate. |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 40 °C[1][10] |

| MS System | Triple Quadrupole Mass Spectrometer (TQ-MS) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[5][6] |

| Ion Source Temp. | 500 - 700 °C[1][5] |

| Spray Voltage | ~3.0 - 4.5 kV |

MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| This compound | 324.1 | 262.1 | 242.1 | (Typically 15-30 eV) |

| Collision energy requires optimization for the specific instrument being used.[11] |

Method Performance and Validation Data

The described method demonstrates excellent performance characteristics in line with regulatory guidelines such as SANTE/12682/2019.[2]

| Parameter | Matrix | Typical Value | Reference |

| Limit of Detection (LOD) | Soil, Water | 0.003 mg/kg, 0.03 µg/L | [6][10] |

| Limit of Quantification (LOQ) | Various Foods, Soil, Water | 0.01 mg/kg or 0.1 µg/L | [1][6][10][12] |

| Linearity (R²) | Matrix-matched standards | > 0.99 | [2][6][9] |

| Recovery (%) | Spiked samples at LOQ and 10x LOQ | 88 - 107% | [1][12] |

| Precision (RSD %) | Replicate spiked samples | < 10% | [1][12] |

The validation results show excellent recoveries (88-107%) and precision (<10%) for this compound.[1][12] The limit of quantification for this method is typically 0.01 mg/kg, which is suitable for monitoring against most established MRLs.[1][8][12]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. agilent.com [agilent.com]

- 3. QuEChERS: Home [quechers.eu]

- 4. waters.com [waters.com]

- 5. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. epa.gov [epa.gov]

- 11. nrcgrapes.in [nrcgrapes.in]

- 12. Total determination of residual this compound and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutolanil Application for Controlling Rhizoctonia solani in Potatoes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7). It exhibits both protective and curative properties and is highly effective against basidiomycete fungi, particularly Rhizoctonia solani, the causal agent of black scurf and stem canker in potatoes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in controlling R. solani in potato cultivation, intended for a scientific and research audience.

Mechanism of Action

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain of the target fungus.[1] By binding to the SDH complex, this compound disrupts cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately, fungal cell death. This targeted action makes it a potent tool for managing R. solani infections.

Data Presentation: Efficacy of this compound Against Rhizoctonia solani

The following tables summarize the quantitative data on the efficacy of this compound from various application methods.

Table 1: Efficacy of this compound Seed Treatment on Black Scurf Incidence

| Treatment | Application Rate | Active Ingredient Rate | Black Scurf Incidence (%) |

| Untreated Control | N/A | N/A | 47% |

| This compound (Powder) | 2 kg/tonne of seed | Varies by formulation | 12% |

| This compound (Liquid) | 200 ml/tonne of seed | Varies by formulation | Not specified |

| Pencycuron | Not specified | Not specified | 2% |

Data from a 2018 field trial in Fife, UK, conducted by Scottish Agronomy, using heavily infected seed.[2]

Table 2: Recommended Application Rates of this compound for Rhizoctonia solani Control

| Application Method | Formulation Type | Product Application Rate | Active Ingredient Rate |

| Seed Treatment (Powder) | Dry Seed Treatment (e.g., 60 g/kg DSG) | 2 kg/tonne of seed | 120 g a.i./tonne |

| Seed Treatment (Liquid) | Suspension Concentrate (e.g., 460 g/L SC) | 200 ml/tonne of seed | 92 g a.i./tonne |

| In-Furrow Application | Suspension Concentrate (e.g., 460 g/L SC) | 1.17 - 1.83 L/hectare | 538 - 842 g a.i./hectare |

Note: Application rates may vary depending on the specific product formulation, disease pressure, and local regulations. Always consult the product label for specific instructions.

Experimental Protocols

Protocol for Potato Seed Tuber Treatment with this compound

Objective: To apply a uniform coating of this compound fungicide to potato seed tubers to control seed-borne Rhizoctonia solani.

Materials:

-

Certified potato seed tubers

-

This compound formulation (liquid suspension concentrate or dry powder)

-

Specialist seed treatment applicator with a roller table or a batch treater

-

Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, eye protection

-

Measuring cylinders and weighing balance

-

Clean water (for liquid formulations)

Procedure:

-

Seed Tuber Preparation: Use certified seed tubers that are as free from sclerotia as possible. If tubers are to be cut, allow the cut surfaces to suberize (heal) for a few days in a well-ventilated area before treatment.

-

Fungicide Preparation (for Liquid Formulation):

-

Calculate the required amount of this compound concentrate and water based on the total weight of the seed tubers to be treated and the recommended application rate (e.g., 200 ml of product per tonne of seed).

-

In a clean container, partially fill with the required volume of water.

-

Add the calculated amount of this compound concentrate to the water while agitating to ensure a uniform suspension.

-

Add the remaining water to achieve the final desired volume and continue to agitate.

-

-

Application:

-

Liquid Application: Transfer the prepared fungicide suspension to the reservoir of a specialist applicator equipped with nozzles over a roller table. Calibrate the applicator to deliver the correct volume of suspension per tonne of seed tubers. Ensure that the tubers are evenly coated as they pass along the roller table.

-

Powder Application: Use an automated powder dispenser fitted to a potato planter. Calibrate the dispenser to apply the correct weight of the powder formulation per tonne of seed tubers (e.g., 2 kg/tonne ).[3] The application should occur as the tubers are being planted.

-

-

Drying and Planting: Allow the treated tubers to dry completely before planting to avoid clumping and ensure accurate planter operation. Plant the treated seed tubers as soon as possible after treatment.

Protocol for In-Furrow Application of this compound

Objective: To apply this compound directly into the planting furrow to create a zone of protection around the seed piece and emerging sprouts from soil-borne Rhizoctonia solani.

Materials:

-

Potato planter equipped with an in-furrow spray system

-

This compound suspension concentrate formulation

-

Personal Protective Equipment (PPE)

-

Clean water

-

Calibrated spray nozzles

Procedure:

-

Planter and Sprayer Calibration:

-

Ensure the in-furrow spray system on the potato planter is clean and in good working order.

-

Calibrate the sprayer to deliver the desired volume of spray solution per unit area (e.g., liters per hectare) at the intended planting speed and pressure.

-

Position the spray nozzles to deliver a uniform band of fungicide over the seed pieces in the open furrow before they are covered with soil.

-

-

Fungicide Suspension Preparation:

-

Calculate the amount of this compound concentrate and water needed for the area to be planted based on the recommended application rate (e.g., 1.17 - 1.83 L/hectare).

-

Fill the spray tank with half the required volume of water.

-

Begin agitation and add the calculated amount of this compound concentrate.

-

Continue agitation while adding the remaining volume of water. Maintain agitation throughout the application process.

-

-

Application:

-

Engage the in-furrow spray system during the planting operation.

-

Visually check the nozzles periodically to ensure they are not clogged and are delivering a consistent spray pattern.

-

-

Post-Application:

-

Thoroughly clean the spray equipment after use according to the manufacturer's instructions and local regulations for pesticide handling.

-

Mandatory Visualizations

Signaling Pathway of this compound in Rhizoctonia solani

Caption: Mechanism of action of this compound in R. solani.

Experimental Workflow for Efficacy Testing

Caption: Workflow for a field trial evaluating this compound efficacy.

References

Application Notes: Quantitative Analysis of Flutolanil in Soil and Water Samples

Introduction

Flutolanil is a systemic fungicide used to control a range of plant diseases caused by Basidiomycetes fungi.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in environmental compartments such as soil and water, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the quantitative analysis of this compound in both soil and water matrices, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust technique for pesticide residue analysis.[2][3] Alternative methods, including the versatile QuEChERS approach, are also presented.

Section 1: Quantitative Analysis in Water Samples

Monitoring this compound in water is crucial due to its potential to contaminate ground and surface water resources.[4] The standard method involves sample clean-up and concentration using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Water

This protocol is adapted from a validated method for the determination of this compound in water.[5]

A. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection : Collect 50 mL of the water sample in a clean container.

-

Solvent Addition : Add 5 mL of acetonitrile to the 50 mL water sample.[5]

-

SPE Cartridge Conditioning :

-

Sample Loading : Load the entire 55 mL sample mixture onto the conditioned SPE cartridge.

-

Cartridge Washing : Wash the cartridge with 6 mL of 10% aqueous acetonitrile to remove interferences.[5]

-

Elution : Elute the target analyte, this compound, from the cartridge using 9 mL of acetonitrile.[5]

-

Concentration and Reconstitution :

B. Instrumental Analysis: LC-MS/MS

-

Chromatographic Column : Utilize a C18 column (e.g., Cadenza CD-C18, 2.0 mm x 50 mm, 3 µm).[5]

-

Mobile Phase :

-

Gradient Elution Program :

-

0.0 min: 50% A, 50% B

-

0.5 min: 30% A, 70% B

-

5.5 min: 0% A, 100% B

-

7.5 min: 0% A, 100% B

-

12.0 min: 50% A, 50% B (re-equilibration)[5]

-

-

Detection : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

Quantitative Data for this compound Analysis in Water

The following table summarizes the performance of the SPE-LC/MS/MS method.

| Parameter | Value | Reference |

| Analytical Method | LC-MS/MS | [5] |

| Limit of Quantification (LOQ) | 0.1 µg/L | [5] |

| Limit of Detection (LOD) | 0.03 µg/L | [5] |

| Mean Recovery (at 0.1 µg/L) | 94.9% | [5] |

| Relative Standard Deviation (RSD) (at 0.1 µg/L) | 2.1% | [5] |

| Mean Recovery (at 1.0 µg/L) | 101.4% | [5] |

| Relative Standard Deviation (RSD) (at 1.0 µg/L) | 2.1% | [5] |

Section 2: Quantitative Analysis in Soil Samples

Soil acts as a primary sink for pesticides, making it a critical matrix for environmental monitoring.[6] Due to its complexity, soil analysis requires robust extraction and clean-up procedures.

Protocol 2: Acetonitrile Extraction and LC-MS/MS Analysis of this compound in Soil

This protocol is based on a validated method for determining this compound in soil.[7]

A. Sample Preparation and Extraction

-

Sample Weighing : Weigh 20 g of a well-mixed soil sample into a centrifuge tube.

-

First Extraction :

-

Second Extraction :

-

Add another 20 mL of acetonitrile to the soil pellet.[7]

-

Repeat the shaking and centrifugation steps.

-

-

Extract Combination : Combine the supernatants from both extractions and adjust the final volume to 100 mL with acetonitrile.[7]

B. Extract Clean-up

-

Liquid-Liquid Partitioning :

-

Transfer a 12.5 mL aliquot of the extract to a new tube.

-

Add 3 g of NaCl and 12.5 mL of a 0.1 M phosphate buffer solution (pH 7) and shake.[7]

-

-

Solid-Phase Extraction (SPE) Clean-up :

-

Condition a carbon graphite/aminopropyl silica gel cartridge column with 5 mL of acetonitrile followed by 5 mL of acetonitrile:distilled water (4:1, v/v).[7]

-

Load the upper organic layer from the partitioning step onto the conditioned cartridge.[7]

-

Wash the cartridge with 2 mL of acetonitrile:distilled water (4:1, v/v) followed by 2 mL of acetonitrile.[7]

-

Elute the analyte with 5 mL of acetonitrile:acetic acid (95:5, v/v).[7]

-

-

Final Preparation : Dilute the eluate to a final volume of 25 mL with distilled water. The sample is now ready for analysis.[7]

C. Instrumental Analysis: LC-MS/MS The instrumental parameters, including the column, mobile phases, and gradient program, are identical to those described in Protocol 1 for water analysis.[7]

Protocol 3: QuEChERS Method for this compound Extraction from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for multi-residue pesticide analysis in complex matrices like soil.[6][8][9]

A. Sample Extraction

-

Sample Weighing : Weigh 10 g of a soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes before proceeding.[8]

-

Solvent Addition : Add 10 mL of acetonitrile to the tube.[9]

-

Extraction : Shake vigorously for 5 minutes to extract the pesticides from the soil matrix.[9]

-

Salting-Out : Add the contents of a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl or 1.7 g Sodium Acetate) to the tube.[9][10]

-

Phase Separation : Shake immediately for at least 2 minutes, then centrifuge for 5 minutes at ≥ 3000 rcf.[9]

B. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Aliquot Transfer : Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE centrifuge tube. These tubes typically contain anhydrous MgSO₄ for water removal and sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[9]

-

Clean-up : Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[9]

-

Final Extract : The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data for this compound Analysis in Soil

The following table summarizes the performance of the acetonitrile extraction LC-MS/MS method.

| Parameter | Value | Reference |

| Analytical Method | LC-MS/MS | [7] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [7] |

| Limit of Detection (LOD) | 0.003 mg/kg | [7] |

| Mean Recovery | 70-120% | [7] |

| Relative Standard Deviation (RSD) | ≤ 20% | [7] |

Section 3: Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described.

References

- 1. nichino.co.jp [nichino.co.jp]

- 2. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. epa.gov [epa.gov]

- 6. Portico [access.portico.org]

- 7. epa.gov [epa.gov]

- 8. weber.hu [weber.hu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

Application Note: Preparation of Flutolanil Stock Solutions for Laboratory Experiments

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of Flutolanil stock solutions for use in various laboratory experiments. This compound is a benzanilide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This note covers the physicochemical properties of this compound, necessary safety precautions, a step-by-step protocol for solubilization, and recommended storage conditions.

Physicochemical Properties of this compound

A summary of key physicochemical properties for this compound is presented below. These parameters are essential for calculating concentrations and understanding the compound's behavior in different solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆F₃NO₂ | [3][4][5] |

| Molecular Weight | 323.31 g/mol | [1][4] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 108°C | [1][4] |

| LogP | 3.7 | [1][4] |

| Purity | ≥98% | [3] |

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[3][6] Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.

| Solvent | Solubility (at 20°C unless specified) | Reference |

| Water | 8.01 - 9.6 mg/L | [1][2][4] |

| DMSO | ~30 mg/mL | [3][5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3][5] |

| Ethanol | ~10 mg/mL | [3][5] |

| Methanol | 606 g/L (606 mg/mL) | [1] |

| Acetone | 642 g/L (642 mg/mL) | [1] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL (when diluted from DMSO stock) | [3][5] |

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock and working solutions.